molecular formula C9H12O2 B129009 2,5-Dimethoxy-d6-4-methyl-benzene CAS No. 58262-06-9

2,5-Dimethoxy-d6-4-methyl-benzene

Cat. No.: B129009
CAS No.: 58262-06-9
M. Wt: 158.23 g/mol
InChI Key: IQISOVKPFBLQIQ-XERRXZQWSA-N
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Preparation Methods

Chemical Reactions Analysis

1H-1,2,3-Triazole undergoes various chemical reactions, including:

The major products formed from these reactions include substituted triazoles and triazolium salts.

Comparison with Similar Compounds

1H-1,2,3-Triazole is often compared with other triazole isomers and similar heterocyclic compounds:

    1H-1,2,4-Triazole: Another isomer with a different arrangement of nitrogen atoms.

    Imidazole: A five-membered ring with two nitrogen atoms.

    Tetrazole: A five-membered ring with four nitrogen atoms.

The uniqueness of 1H-1,2,3-Triazole lies in its high chemical stability, aromatic character, and versatile applications in multiple fields .

Properties

IUPAC Name

2-methyl-1,4-bis(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQISOVKPFBLQIQ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 12 g of methylhydroquinone, 45 g of potassium carbonate and 45 g of dimethyl sulphate in 300 ml of anhydrous acetone is heated to reflux for 4 days. After cooling, the reaction mixture is filtered and the filtrate is evaporated under vacuum. The residue is taken up in 150 ml of concentrated aqueous ammonia, the mixture is left stirring for 2 hours, diluted with water and extracted with DCM, the organic phase is dried over magnesium sulphate and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H, eluting with a heptane/DCM (50:50; v/v) mixture. 12 g of the expected product are obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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